Home > Products > Screening Compounds P787 > Buclizine dihydrochloride
Buclizine dihydrochloride - 7139-55-1

Buclizine dihydrochloride

Catalog Number: EVT-7957097
CAS Number: 7139-55-1
Molecular Formula: C28H35Cl3N2
Molecular Weight: 505.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Buclizine dihydrochloride, also known as Longifene, is a piperazine derivative classified as an antihistamine. [, , , , ] While primarily recognized for its antihistaminic properties, it has also been the subject of scientific research exploring its analytical chemistry and potential applications in other fields.

Future Directions
  • Exploring its potential applications in other fields: Given its structural similarity to other bioactive compounds, further research could investigate the potential of Buclizine dihydrochloride in areas such as entomology, as suggested by the research on NL13 and its effects on silkworms. []
Source and Classification

Buclizine dihydrochloride is classified as an antihistamine, specifically targeting the histamine H1 receptor. It also exhibits anticholinergic properties, making it effective in reducing symptoms related to motion sickness. The chemical formula for buclizine dihydrochloride is C28H35Cl2N2\text{C}_{28}\text{H}_{35}\text{Cl}_2\text{N}_2 with a molecular weight of approximately 433.028 g/mol . Its CAS number is 82-95-1, and it is known by various synonyms, including buclizina and buclizinum .

Synthesis Analysis

The synthesis of buclizine dihydrochloride typically involves several steps, starting from the piperazine core. One common method includes:

  1. Formation of the Piperazine Derivative: The synthesis begins with the reaction of piperazine with a suitable aromatic aldehyde, such as p-tert-butylbenzaldehyde.
  2. Alkylation: The resultant piperazine derivative undergoes alkylation with another aromatic compound, often involving chlorinated phenyl groups.
  3. Hydrochloride Salt Formation: The final step involves treating the base compound with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability for pharmaceutical applications .
Molecular Structure Analysis

Buclizine dihydrochloride features a complex molecular structure characterized by:

  • Piperazine Ring: The core structure includes a piperazine ring that contributes to its pharmacological activity.
  • Substituents: It contains a tert-butyl group and chlorinated phenyl groups that enhance its binding affinity to histamine receptors.
  • Crystal Forms: Recent studies have identified different crystal forms of buclizine, including monohydrochloride monohydrate and anhydrous forms, which have implications for its physicochemical properties .

The structural formula can be represented as follows:

IUPAC Name 1[(4tertbutylphenyl)methyl]4[(4chlorophenyl)(phenyl)methyl]piperazine\text{IUPAC Name }1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)(phenyl)methyl]piperazine
Chemical Reactions Analysis

Buclizine dihydrochloride participates in various chemical reactions relevant to its pharmacological activity:

  1. Acid-Base Reactions: As a weak base, it can interact with acids to form stable salts, which enhances its solubility in aqueous solutions.
  2. Nucleophilic Substitution: The presence of halogen atoms allows for nucleophilic substitution reactions that can modify its structure for enhanced efficacy or reduced side effects.
  3. Hydrolysis: In certain conditions, buclizine may undergo hydrolysis, affecting its stability and bioavailability .
Mechanism of Action

Buclizine exerts its pharmacological effects primarily through:

  • Histamine H1 Receptor Antagonism: By blocking histamine H1 receptors, buclizine reduces symptoms associated with allergic reactions and motion sickness.
  • Anticholinergic Activity: It inhibits the action of acetylcholine at muscarinic receptors, leading to decreased vestibular stimulation and reduced nausea .
Physical and Chemical Properties Analysis

The physical and chemical properties of buclizine dihydrochloride include:

  • State: Solid at room temperature.
  • Boiling Point: Approximately 218 °C.
  • Solubility: Poorly soluble in water (0.000246 mg/mL) but soluble in organic solvents like ethanol.
  • LogP Value: 7.1, indicating high lipophilicity which aids in membrane permeability .
Applications

Buclizine dihydrochloride is utilized in various scientific and medical applications:

  • Therapeutic Uses: Primarily prescribed for motion sickness, nausea, and vomiting. It is also explored for appetite stimulation in pediatric patients .
  • Research Applications: Studies have investigated its potential anti-tumor activity and teratogenic effects in animal models .
  • Pharmaceutical Development: Ongoing research focuses on optimizing formulations to enhance bioavailability and therapeutic efficacy through various delivery systems .
Historical Development and Repositioning Trajectory of Buclizine Dihydrochloride

Emergence in Antihistamine Pharmacotherapy (1950s–1970s)

Buclizine dihydrochloride emerged as a piperazine-derived antihistamine following its synthesis in the 1950s. Initially approved by the FDA in 1957 and manufactured by Stuart Pharmaceuticals, it targeted histamine H1 receptors and exhibited muscarinic acetylcholine receptor M1 antagonism. This dual mechanism underpinned its clinical utility in managing allergic conditions, motion sickness, and vertigo by suppressing labyrinth excitability and vestibular stimulation. Unlike many antihistamines of its era, buclizine demonstrated distinct antiemetic and antivertigo properties attributed to its central anticholinergic effects. Its approval preceded rigorous modern clinical trial standards, with early applications focusing on nausea/vomiting during pregnancy and migraine attacks—though evidence for the latter remained limited [1] [4].

Table 1: Primary vs. Repurposed Indications of Buclizine Dihydrochloride

EraPrimary IndicationsMechanistic BasisClinical Evidence Level
1950s–1970sMotion sickness, Vertigo, AllergiesH1 receptor antagonism, Anticholinergic activityCase reports, Small trials
Post-1980sPediatric appetite stimulationUnknown (serotonergic modulation hypothesized)Non-peer-reviewed studies

Off-Label Transition to Pediatric Appetite Stimulation

By the 1980s, buclizine dihydrochloride underwent an unvalidated repositioning as a pediatric appetite stimulant, particularly in syrup formulations. Pharmaceutical campaigns promoted weight-gain benefits despite a lack of robust evidence. A critical PubMed analysis revealed no indexed studies supporting this indication in over 40 years, with reliance on three methodologically flawed trials published between 1968–1991. Notably, Dhoble and Phadke’s 1991 study claimed efficacy but was non-peer-reviewed and underpowered [2].

The drug’s adoption for appetite stimulation coincided with commercial transfers between companies, amplifying marketing efforts. This shift ignored fundamental questions: the medical necessity of appetite stimulants in children without failure-to-thrive diagnoses, and the absence of mechanistic justification for orexigenic effects. Unlike cyproheptadine—a structurally distinct antihistamine with documented serotonin receptor antagonism linked to appetite modulation—buclizine’s weight-gain claims lacked pharmacodynamic rationale [2] [8] [9].

Regulatory Reclassification Challenges in Global Markets

Buclizine’s ambiguous regulatory status complicates its distribution. Key challenges include:

  • Indication-Specific Approvals: Originally approved for antiemetic/antiallergic use, its appetite-stimulant role was never formally evaluated by major agencies. In India, legacy marketing approvals enabled off-label promotion due to non-indication-specific licensing [2].
  • Regional Market Disparities: North America dominates consumption (35% market share), while Asia Pacific exhibits the fastest growth (30% share), driven by rising demand for antihistamines. Regulatory oversight remains fragmented, with some regions classifying it as prescription-only and others permitting over-the-counter sales [3].
  • Salt Form Instability: Studies reveal that buclizine dihydrochloride (BCZH₂Cl₂) readily converts to monohydrochloride monohydrate (BCZHCl·H₂O) during processing. This polymorphism affects solubility and dissolution profiles, complicating bioequivalence assessments and quality control. Such physicochemical inconsistencies challenge regulatory standardization [4] [5].

Table 2: Global Regulatory Status of Buclizine Formulations (2023)

RegionApproved IndicationsAppetite Stimulant StatusMarket Share (%)
North AmericaAntiemetic, AntivertigoOff-label, not endorsed35
Asia PacificAllergies, Appetite stimulationMarketed without validation30
EuropeMotion sicknessNot approved20
Latin AmericaLimited availabilityVariable8

Table 3: Buclizine Salt Forms and Properties

Salt FormChemical FormulaCrystal StructureStability Concerns
Dihydrochloride (raw material)C₂₈H₃₇Cl₃N₂UndeterminedConverts to monohydrochloride
Monohydrochloride monohydrateC₂₈H₃₅ClN₂·HCl·H₂OOrthorhombic (Pna2₁)Hydrate formation alters dissolution
Anhydrous monohydrochlorideC₂₈H₃₅ClN₂·HClOrthorhombic (Pca2₁)Hygroscopicity risks

The compound’s trajectory exemplifies how historical regulatory gaps permit indication creep without evidence. Ongoing market expansion—projected to reach $250 million by 2033—underscores the urgency for standardized re-evaluation of its therapeutic claims [3] [10].

Properties

CAS Number

7139-55-1

Product Name

Buclizine dihydrochloride

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine;dihydrochloride

Molecular Formula

C28H35Cl3N2

Molecular Weight

505.9 g/mol

InChI

InChI=1S/C28H33ClN2.2ClH/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24;;/h4-16,27H,17-21H2,1-3H3;2*1H

InChI Key

SDBHDSZKNVDKNU-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.